

Spectral Data Analysis of 1-Phenyl-1,3,3-trimethylindan: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenyl-1,3,3-trimethylindan*

Cat. No.: *B1294448*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-Phenyl-1,3,3-trimethylindan**. The information presented herein is intended to support research and development activities by offering detailed spectral characterization, experimental methodologies, and a structured workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for **1-Phenyl-1,3,3-trimethylindan**.

Table 1: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
236	25	[M]+ (Molecular Ion)
221	100	[M-CH ₃]+
145	15	[C ₁₁ H ₁₃]+
131	20	[C ₁₀ H ₁₁]+
119	30	[C ₉ H ₁₁]+
91	25	[C ₇ H ₇]+ (Tropylium ion)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Carbon Type
150.8	Aromatic C (quaternary)
148.1	Aromatic C (quaternary)
128.2	Aromatic CH
126.8	Aromatic CH
126.3	Aromatic CH
125.4	Aromatic CH
56.4	Quaternary C
49.8	CH ₂
42.9	Quaternary C
31.8	CH ₃
31.3	CH ₃
29.5	CH ₃

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.11-7.29	m	9H	Aromatic-H
2.40	d	1H	-CH2-
2.21	d	1H	-CH2-
1.69	s	3H	-CH3
1.35	s	3H	-CH3
1.03	s	3H	-CH3

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3020	Medium	Aromatic C-H Stretch
2960-2870	Strong	Aliphatic C-H Stretch
1600, 1490, 1450	Medium-Strong	Aromatic C=C Bending
1380, 1365	Medium	C-H Bending (gem-dimethyl)
760, 700	Strong	C-H Out-of-plane Bending (monosubstituted & ortho- disubstituted benzene)

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for organic compounds. The general methodologies are outlined below.

Mass Spectrometry (MS)

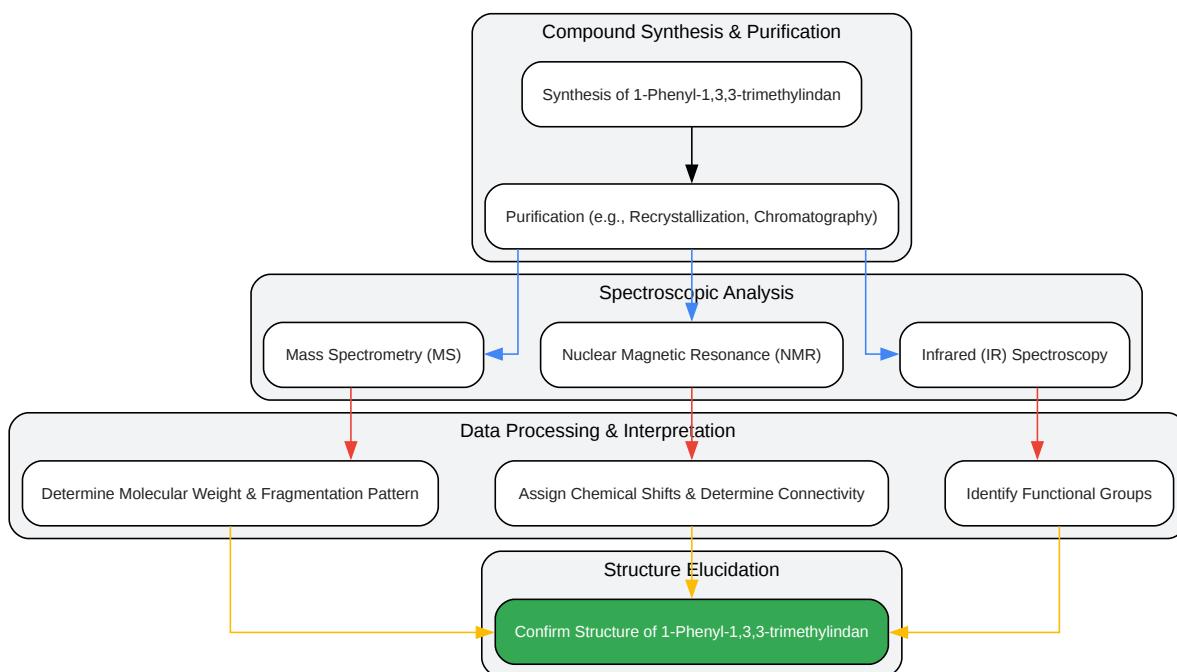
- Technique: Electron Ionization (EI) Mass Spectrometry.

- **Sample Introduction:** The sample is introduced into the ion source, typically after volatilization. This can be achieved through a direct insertion probe or via gas chromatography (GC) for purified samples.
- **Ionization:** Gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller, characteristic ions.
- **Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Technique:** ^1H and ^{13}C Nuclear Magnetic Resonance Spectroscopy.
- **Sample Preparation:** A few milligrams of the solid sample are dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), and placed in an NMR tube.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz for ^1H NMR).
- **^1H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy


- **Technique:** Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy.

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.
- Measurement: An infrared beam is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.
- Data Acquisition: The instrument's interferometer and detector record the interferogram, which is then mathematically converted to an infrared spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound like **1-Phenyl-1,3,3-trimethylindan**.

Workflow for Spectral Analysis of 1-Phenyl-1,3,3-trimethylindan

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral analysis of **1-Phenyl-1,3,3-trimethylindan**.

- To cite this document: BenchChem. [Spectral Data Analysis of 1-Phenyl-1,3,3-trimethylindan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294448#spectral-data-for-1-phenyl-1-3-3-trimethylindan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com